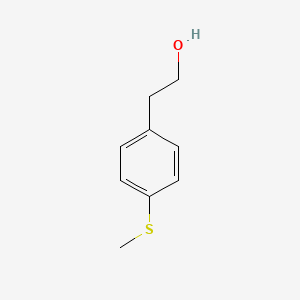

4-(Methylthio)phenethyl alcohol

Vue d'ensemble

Description

“4-(Methylthio)phenethyl alcohol” is an organic compound with the molecular formula C9H12OS . It is also known as 4-(Methylthio)benzyl alcohol .

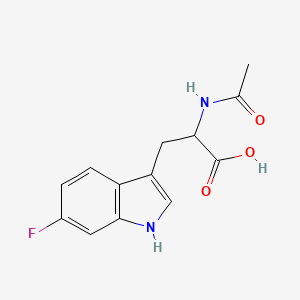

Molecular Structure Analysis

The molecular structure of “4-(Methylthio)phenethyl alcohol” consists of a benzene ring with a methylthio (CH3-S-) group and a phenethyl alcohol group attached .Chemical Reactions Analysis

Alcohols, including “4-(Methylthio)phenethyl alcohol”, can undergo a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They can undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones .Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points compared to hydrocarbons of comparable molar mass due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .Applications De Recherche Scientifique

Aroma Production in Food Fermentation

“4-(Methylthio)phenethyl alcohol” plays a significant role in the production of aroma compounds during the fermentation process . Aroma-producing yeasts, a group of microorganisms, can produce this compound, providing a strong aroma to foods and thus playing a great role in the modern fermentation industry .

Mechanism of Aroma Production: The main mechanism of aroma production by these yeasts is based on their physiological roles in the fermentation process . Functional enzymes such as proteases, lipases, and glycosidases are released by yeast during the fermentation process . Sugars, fats, and proteins in the environment can be degraded by these enzymes via pathways such as glycolysis, methoxylation, the Ehrlich pathway, and esterification . This results in the production of various aromatic esters (such as ethyl acetate and ethyl caproate), alcohols (such as phenethyl alcohol), and terpenes (such as monoterpenes, sesquiterpenes, and squalene) .

Applications in Various Industries: The applications of aroma-producing yeast, and by extension “4-(Methylthio)phenethyl alcohol”, are not limited to the food industry. They also find use in the pharmaceutical and cosmetic industries .

Safety and Hazards

Mécanisme D'action

Target of Action

(strain ATCC 27551) . This enzyme plays a crucial role in the metabolism of organophosphorus compounds.

Mode of Action

For instance, Phenylethyl alcohol, a structurally similar compound, is known to act as an antimicrobial, antiseptic, and disinfectant . It’s plausible that 4-(Methylthio)phenethyl alcohol might share some of these properties.

Biochemical Pathways

It’s known that aromatic alcohols like phenylethyl alcohol can influence the production of various aromatic esters, alcohols, and terpenes . These compounds are often involved in flavor and aroma production, suggesting that 4-(Methylthio)phenethyl alcohol might have similar effects.

Result of Action

Given its structural similarity to phenylethyl alcohol, it’s plausible that it might share some of its antimicrobial, antiseptic, and disinfectant properties .

Propriétés

IUPAC Name |

2-(4-methylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFNPBXIECQOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375018 | |

| Record name | 2-(4-methylsulfanylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylsulfanylphenyl)ethanol | |

CAS RN |

81227-89-6 | |

| Record name | 2-(4-methylsulfanylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

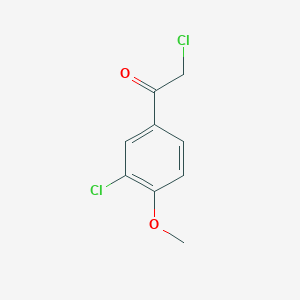

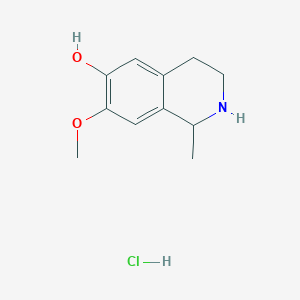

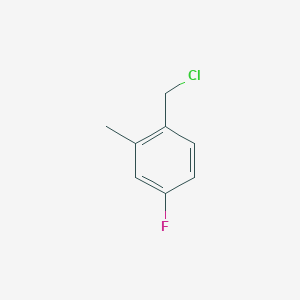

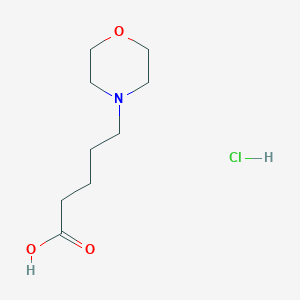

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)